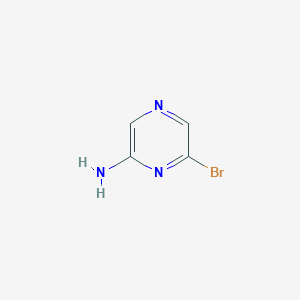

6-Bromopyrazin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQFRYIMUUNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507102 | |

| Record name | 6-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-53-5 | |

| Record name | 6-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopyrazin-2-amine (CAS: 54237-53-5): A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 6-Bromopyrazin-2-amine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document eschews rigid templates to deliver a narrative that is both scientifically rigorous and grounded in practical application. We will delve into the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, underscoring its significance in the synthesis of complex, biologically active molecules.

Core Molecular Attributes and Physicochemical Properties

6-Bromopyrazin-2-amine is a substituted pyrazine derivative that serves as a versatile scaffold in medicinal chemistry. The strategic placement of the bromine atom and the amino group on the pyrazine ring imparts a unique reactivity profile, making it an ideal starting material for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 54237-53-5 | [1] |

| Molecular Formula | C₄H₄BrN₃ | [1] |

| Molecular Weight | 174.00 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Storage Conditions | 2-8°C, protect from light, stored under inert atmosphere |

The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is prevalent in numerous biologically active compounds, contributing to a wide range of pharmacological activities including anti-inflammatory, anticancer, and antibacterial properties. The presence of the electron-donating amino group and the electron-withdrawing (and synthetically versatile) bromine atom makes 6-Bromopyrazin-2-amine a highly valuable and sought-after intermediate.

Synthesis of 6-Bromopyrazin-2-amine: A Practical Approach

The synthesis of 6-Bromopyrazin-2-amine is typically achieved through the electrophilic bromination of 2-aminopyrazine. The amino group acts as an activating group, directing the bromination to the adjacent positions. However, due to the electronic nature of the pyrazine ring, the reaction requires careful control of conditions to achieve the desired regioselectivity and avoid over-bromination.

Experimental Protocol: Synthesis of 6-Bromopyrazin-2-amine

Materials:

-

2-Aminopyrazine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-Bromopyrazin-2-amine as a solid.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and generally provides a milder reaction, which helps in controlling regioselectivity and preventing the formation of di-brominated byproducts.

-

Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve the reactants and facilitate the electrophilic substitution reaction.

-

Inert Atmosphere and Low Temperature: The reaction is initiated at a low temperature and under an inert atmosphere to control the reaction rate and minimize potential side reactions.

-

Aqueous Work-up: The use of sodium bicarbonate solution neutralizes any acidic byproducts, and the subsequent extractions and washing steps remove water-soluble impurities.

-

Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting material and byproducts.

Key Reactivity and Synthetic Applications

The synthetic utility of 6-Bromopyrazin-2-amine lies in its ability to undergo a variety of cross-coupling reactions, primarily at the C-Br bond. The presence of the amino group also allows for further functionalization. This dual reactivity makes it a cornerstone in the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 6-Bromopyrazin-2-amine can be readily coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 6-position of the pyrazine ring.

Caption: Generalized Suzuki-Miyaura coupling of 6-Bromopyrazin-2-amine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyrazine ring, providing access to a diverse array of N-substituted aminopyrazines.

Caption: Generalized Buchwald-Hartwig amination of 6-Bromopyrazin-2-amine.

Spectroscopic Characterization

Accurate structural elucidation of 6-Bromopyrazin-2-amine and its derivatives is paramount. The following sections detail the expected spectroscopic signatures of the parent molecule. While experimentally derived spectra for 6-Bromopyrazin-2-amine were not found in the searched literature, the following data is predicted based on the analysis of closely related structures and foundational spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Bromopyrazin-2-amine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The amino protons will likely appear as a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 7.5 - 8.5 | Singlet (or narrow doublets) |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the pyrazine ring. The carbon atom attached to the bromine (C-6) and the carbon attached to the amino group (C-2) will have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~130 |

| C-5 | ~135 |

| C-6 | ~140 |

Mass Spectrometry

The mass spectrum of 6-Bromopyrazin-2-amine will show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 173 | Corresponding to C₄H₄⁷⁹BrN₃ |

| [M+2]⁺ | 175 | Corresponding to C₄H₄⁸¹BrN₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-N and C-Br stretching vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (two bands) |

| C-H Stretch (aromatic) | 3000-3100 |

| N-H Bend (primary amine) | 1600-1650 |

| C=N Stretch (aromatic ring) | 1550-1600 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 600-700 |

Safety and Handling

6-Bromopyrazin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

6-Bromopyrazin-2-amine stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient gateway to a vast chemical space of novel pyrazine derivatives with significant therapeutic potential. This guide has provided a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering a foundation for its effective utilization in the research and development of new pharmaceuticals. The continued exploration of the synthetic utility of this valuable building block will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

PubChemLite. (n.d.). 2-amino-6-bromopyrazine (C4H4BrN3). Retrieved from [Link]

Sources

physical properties of 6-Bromopyrazin-2-amine

An In-Depth Technical Guide to the Physical Properties of 6-Bromopyrazin-2-amine

Introduction

6-Bromopyrazin-2-amine (CAS No: 54237-53-5) is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a reactive bromine atom and a nucleophilic amine group, it serves as a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialty chemicals.[1]

A thorough understanding of the is fundamental for its effective application. These properties dictate critical experimental parameters, including appropriate storage conditions, solvent selection for reactions and purifications, and the analytical methods required for its characterization and quality control. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the key physical characteristics of this compound. It integrates available data with standardized experimental protocols, offering a framework for its confident handling, characterization, and utilization in a laboratory setting.

Core Molecular and Physical Characteristics

The fundamental identity of 6-Bromopyrazin-2-amine is defined by its molecular structure and associated physical constants. While some experimental data for this specific isomer is not widely published, its core attributes can be summarized based on its chemical formula and information from suppliers.

| Property | Value | Source(s) |

| CAS Number | 54237-53-5 | [1][2][3] |

| Molecular Formula | C₄H₄BrN₃ | [1][2] |

| Molecular Weight | 174.00 g/mol | [1][2] |

| Appearance | Data not available; related isomers are typically light yellow to brown powders. | [2][4] |

| Melting Point | Data not available. | [2] |

| Boiling Point | Data not available. | [2] |

| Solubility | Data not available. | [2] |

| Storage Conditions | Store at 2°C - 8°C, tightly sealed. | [1] |

Thermal Properties: Melting Point Analysis

The melting point is a critical physical property that serves as a primary indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure substance, whereas a broad or depressed range typically signifies the presence of impurities.

Causality in Measurement

Accurate melting point determination hinges on a slow, controlled heating rate (typically 1-2°C per minute) as the substance approaches its melting temperature. A rapid heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to a reading that lags behind the actual temperature of the sample, often resulting in an artificially broad and inaccurate range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for determining the melting point of a solid sample using a digital melting point apparatus.

-

Sample Preparation: Ensure the 6-Bromopyrazin-2-amine sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): Set a rapid heating ramp (10-20°C/min) to quickly determine an approximate melting range. Observe the sample and note the temperature at which it begins to melt.

-

Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Prepare a new capillary tube.

-

Controlled Heating: Set the starting temperature to ~15°C below the approximate melting point and a slow heating ramp of 1-2°C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the molecular structure of 6-Bromopyrazin-2-amine, ensuring it is the correct isomer and free from significant impurities. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization.

Caption: Workflow for Spectroscopic Structural Confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide evidence of the elemental composition. For 6-Bromopyrazin-2-amine, the presence of bromine is a key distinguishing feature.

-

Expected Molecular Ion: The monoisotopic mass is 172.95886 Da.[5][6]

-

Key Insight (Bromine Isotopic Pattern): A crucial diagnostic feature is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion: a peak at m/z (M) corresponding to the ⁷⁹Br-containing molecule and a peak at m/z+2 (M+2) of almost equal intensity corresponding to the ⁸¹Br-containing molecule. This signature pattern is a powerful confirmation of the presence of a single bromine atom.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ionization source.

-

GC Method: Inject a small volume (e.g., 1 µL) onto a suitable GC column (e.g., a non-polar DB-5 or equivalent). Use a temperature program that allows for the elution of the compound, for example, ramping from 50°C to 250°C at 10°C/min.

-

MS Data Acquisition: Acquire the mass spectrum over a range of m/z 50-250.

-

Data Analysis: Identify the peak corresponding to 6-Bromopyrazin-2-amine in the chromatogram. Analyze its mass spectrum, looking specifically for the molecular ion peak and the characteristic M/M+2 isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 6-Bromopyrazin-2-amine is expected to show characteristic absorptions for its primary amine and aromatic ring system.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale/Comments |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (Two distinct bands) | The presence of two sharp bands is characteristic of a primary (-NH₂) group.[7][8] |

| Primary Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | This band confirms the primary amine structure.[8] |

| Pyrazine Ring (C=N/C=C) | Stretch | 1400 - 1600 | Aromatic and heteroaromatic rings show a series of absorptions in this region. |

| Aromatic C-N | Stretch | 1250 - 1335 | This strong band is typical for C-N bonds where the carbon is part of an aromatic ring.[8] |

| C-Br | Stretch | 500 - 700 | The C-Br stretch appears in the lower frequency (fingerprint) region of the spectrum. |

-

Sample Preparation: Place a small, solid amount of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background subtraction. Analyze the resulting spectrum for the characteristic peaks listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework.

-

¹H NMR Expectations:

-

Aromatic Protons: The pyrazine ring contains two protons. Due to the electronegativity of the nitrogen atoms and the bromine atom, these protons are expected to appear as distinct signals in the downfield aromatic region (likely > 7.5 ppm). Their splitting pattern will depend on their coupling relationship.

-

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -NH₂ signal will disappear due to proton-deuterium exchange, confirming its identity.[7]

-

-

¹³C NMR Expectations: The molecule has four unique carbon atoms in the pyrazine ring, which should give rise to four distinct signals in the ¹³C NMR spectrum. Carbons bonded to nitrogen or bromine will be significantly deshielded and appear further downfield.

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromopyrazin-2-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Allow the sample to equilibrate to the probe temperature. Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: 6-Bromopyrazin-2-amine is associated with several hazard classifications. It may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.[9][10]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][11]

-

Storage: Store in a cool, dry place, away from light. The recommended storage temperature is between 2°C and 8°C (refrigerated).[1] Keep the container tightly closed to prevent moisture absorption and degradation.

Conclusion

References

-

PubChem. 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809. Available from: [Link]

-

PubChemLite. 2-amino-6-bromopyrazine (C4H4BrN3). Available from: [Link]

-

PharmaCompass. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine. Available from: [Link]

-

PubChem. 2-Amino-5-bromopyrazine | C4H4BrN3 | CID 599539. Available from: [Link]

-

Chem-Impex. 3-Amino-6-bromopyrazine-2-carbonitrile. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Amino-6-bromopyrazine [srdpharma.com]

- 3. 6-BROMOPYRAZIN-2-AMINE | 54237-53-5 [amp.chemicalbook.com]

- 4. H27465.03 [thermofisher.com]

- 5. PubChemLite - 2-amino-6-bromopyrazine (C4H4BrN3) [pubchemlite.lcsb.uni.lu]

- 6. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Solubility Landscape of 6-Bromopyrazin-2-amine: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromopyrazin-2-amine, a crucial building block in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in research and development.

Executive Summary: Understanding the-Core Challenge

6-Bromopyrazin-2-amine is a heteroaromatic amine whose utility in the synthesis of novel therapeutic agents is significant. However, its successful application is fundamentally governed by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation development. This guide elucidates the solubility profile of 6-Bromopyrazin-2-amine, offering a predictive framework grounded in the analysis of its structural analogs and fundamental physicochemical principles. While direct, comprehensive experimental data for this specific compound is not widely published, this guide provides a robust, scientifically-grounded estimation to empower researchers in their experimental design.

Physicochemical Properties: The Blueprint of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 6-Bromopyrazin-2-amine, with a molecular formula of C₄H₄BrN₃, possesses key features that dictate its behavior in different solvent environments.

| Property | Value/Prediction | Source |

| Molecular Weight | 174.00 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | 296.3±35.0 °C (Predicted) | [2] |

| pKa (Predicted) | 0.89±0.10 | [2] |

| Appearance | Off-white to yellow solid | [2] |

The presence of an amino group and two nitrogen atoms within the pyrazine ring suggests the potential for hydrogen bonding, both as a donor (from the amine) and as acceptors (at the ring nitrogens). The bromine atom adds to the molecular weight and introduces a degree of lipophilicity. The predicted low pKa indicates that it is a weak base. These characteristics suggest a nuanced solubility profile, with potential for dissolution in a range of polar and some non-polar solvents.

Predictive Solubility Profile of 6-Bromopyrazin-2-amine

In the absence of direct experimental data, a reliable estimation of solubility can be derived from the known solubility of structurally similar compounds. The solubility of 2-aminopyrazine and 2-amino-5-bromopyrazine provides a strong foundation for these predictions. 2-Aminopyrazine is soluble in polar organic solvents like methanol, DMF, and DMSO[3][4]. The addition of a bromine atom, as seen in 2-amino-5-bromopyrazine, is expected to slightly decrease polarity and potentially impact solubility in highly polar solvents while possibly increasing it in less polar ones.

Based on this comparative analysis, the following table presents a predicted qualitative solubility profile for 6-Bromopyrazin-2-amine. It is crucial to note that these are estimations and should be confirmed experimentally for precise quantitative applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group can engage in hydrogen bonding with the amine and pyrazine nitrogens. |

| Ethanol | Soluble | Similar to methanol, with slightly lower polarity. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon character may slightly reduce solubility compared to methanol and ethanol. | |

| Water | Sparingly Soluble | The hydrophobic bromine and pyrazine ring likely limit aqueous solubility, despite the presence of hydrogen bonding groups. | |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | A strong hydrogen bond acceptor, capable of effectively solvating the amine group. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent that is an excellent solvent for many organic compounds. | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but with a weaker hydrogen bond accepting ability than DMF or DMSO. | |

| Acetone | Moderately Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. | |

| Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Lower polarity than other aprotic solvents may limit its solvating power for this compound. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The molecule possesses some dipole moment, allowing for some interaction with this weakly polar solvent. |

| Toluene | Insoluble to Sparingly Soluble | The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule. | |

| Hexane | Insoluble | The significant difference in polarity makes dissolution highly unfavorable. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 6-Bromopyrazin-2-amine in a given organic solvent. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment

-

6-Bromopyrazin-2-amine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Bromopyrazin-2-amine to a series of vials. The excess should be clearly visible to ensure saturation.

-

To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The system should be agitated continuously.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 6-Bromopyrazin-2-amine.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromopyrazin-2-amine

Introduction: The Significance of 6-Bromopyrazin-2-amine in Modern Drug Discovery

6-Bromopyrazin-2-amine is a heterocyclic compound of significant interest to researchers and scientists, particularly those engaged in drug development and medicinal chemistry. As a substituted pyrazine, it serves as a versatile building block in the synthesis of complex molecular architectures destined for therapeutic applications. The strategic placement of the bromine atom and the amino group on the pyrazine ring offers reactive handles for a variety of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening. Aminopyrazine derivatives have been explored for their potential in treating a range of conditions, including but not limited to, viral infections and neurological disorders.[1][2]

Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of 6-Bromopyrazin-2-amine and its relationship with its common isomer, 2-amino-5-bromopyrazine.

Caption: Molecular structures of 6-Bromopyrazin-2-amine and its isomer, 2-amino-5-bromopyrazine.

The key difference lies in the substitution pattern on the pyrazine ring, which will lead to distinct chemical environments for the protons and carbons, resulting in unique NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous determination of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Bromopyrazin-2-amine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The amino group protons may appear as a broad singlet.

Predicted ¹H NMR Data for 6-Bromopyrazin-2-amine:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.0 | Singlet |

| H-5 | ~7.8 | Singlet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

Interpretation and Causality:

The pyrazine ring protons are in an electron-deficient environment due to the electronegativity of the two nitrogen atoms, hence their signals are expected in the downfield region of the spectrum. In 6-Bromopyrazin-2-amine, the two ring protons are on adjacent carbons (C-3 and C-5) but are not coupled to each other due to the intervening nitrogen atom. Therefore, they are expected to appear as singlets. The exact chemical shifts will be influenced by the electronic effects of the bromine and amino substituents.

For comparison, the experimental ¹H NMR data for the isomer, 2-amino-5-bromopyrazine, in CDCl₃ shows two doublets at δ 8.09 (d, J = 1.4 Hz) and 7.77 (d, J = 1.7 Hz), and a broad singlet for the amino protons between δ 4.30-4.78.[3] The doublet splitting in the 5-bromo isomer arises from the coupling between the protons at the 3 and 6 positions. The absence of this coupling in the 6-bromo isomer is a key distinguishing feature.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromopyrazin-2-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard 90° pulse sequence.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Caption: A generalized workflow for acquiring the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 6-Bromopyrazin-2-amine is expected to display four distinct signals for the four carbon atoms of the pyrazine ring.

Predicted ¹³C NMR Data for 6-Bromopyrazin-2-amine:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~125 |

| C-5 | ~130 |

| C-6 | ~140 |

Interpretation and Causality:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

-

C-2 and C-6: These carbons are directly attached to electronegative atoms (nitrogen and either another nitrogen and an amino group for C-2, or nitrogen and bromine for C-6) and are therefore expected to be the most deshielded, appearing at the lowest field.

-

C-3 and C-5: These are CH carbons and will be found at a higher field compared to the substituted carbons. The carbon adjacent to the bromine (C-5) is expected to be slightly more deshielded than C-3.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the need for a greater number of scans (typically several hundred to thousands) to compensate for the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data for 6-Bromopyrazin-2-amine:

PubChem provides predicted mass spectrometry data for various adducts of 6-Bromopyrazin-2-amine.[4] The most relevant for initial identification is the protonated molecule [M+H]⁺.

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.96614 |

| [M+Na]⁺ | 195.94808 |

Interpretation and Causality:

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by 2 m/z units. For the molecular ion peak of 6-Bromopyrazin-2-amine, we would expect to see signals at m/z corresponding to [C₄H₄⁷⁹BrN₃]⁺ and [C₄H₄⁸¹BrN₃]⁺.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands for 6-Bromopyrazin-2-amine:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3250 | N-H stretching (amine) |

| 1650 - 1580 | N-H bending (amine) |

| ~1600 | C=N and C=C stretching (aromatic ring) |

| 1335 - 1250 | C-N stretching (aromatic amine) |

| Below 1000 | C-Br stretching |

Interpretation and Causality:

-

N-H Vibrations: The primary amine group (-NH₂) will give rise to two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretches) and an N-H bending (scissoring) vibration between 1650-1580 cm⁻¹.

-

Aromatic Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1400 cm⁻¹ region.

-

C-N and C-Br Vibrations: The stretching vibration for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range. The C-Br stretching frequency typically appears in the fingerprint region, below 1000 cm⁻¹.

The IR spectrum of the parent compound, 2-aminopyrazine, is available in the NIST Chemistry WebBook and can serve as a useful reference for the pyrazine ring and amino group vibrations.[5]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: Perform a background subtraction to obtain the final IR spectrum.

Conclusion

References

- Dissertation on the Synthesis of 2-amino-6-bromopyridine. (URL not available)

- ChemicalBook. (n.d.). 2-Amino-6-bromopyridine. Retrieved from a relevant ChemicalBook product page.

-

PubChemLite. (n.d.). 2-amino-6-bromopyrazine (C4H4BrN3). Retrieved from [Link]

-

NIST. (n.d.). Aminopyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 2. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]

- 3. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 2-amino-6-bromopyrazine (C4H4BrN3) [pubchemlite.lcsb.uni.lu]

- 5. Aminopyrazine [webbook.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of 6-Bromopyrazin-2-amine

Introduction

6-Bromopyrazin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials, owing to the reactive sites offered by the pyrazine core, the amino group, and the bromo substituent. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for confirming its molecular structure in solution.

This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 6-Bromopyrazin-2-amine. Moving beyond a simple peak assignment, we will explore the theoretical underpinnings of the spectrum, detail a robust experimental protocol, and provide a logical, step-by-step interpretation of the spectral data. This document is designed to serve as a practical resource for researchers who rely on precise spectroscopic analysis.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

A priori prediction of an NMR spectrum is a cornerstone of rigorous structural analysis. It establishes a hypothesis that is then tested against experimental data. This process is rooted in understanding the molecule's electronic and structural properties.

Molecular Structure and Proton Environments

The structure of 6-Bromopyrazin-2-amine features a pyrazine ring asymmetrically substituted with an amine (-NH₂) group at the C2 position and a bromine (-Br) atom at the C6 position.[1][2]

This substitution pattern renders the two remaining protons on the pyrazine ring, H-3 and H-5, chemically non-equivalent. Consequently, they are expected to produce two distinct signals in the ¹H NMR spectrum. Additionally, the two protons of the primary amine group (-NH₂) constitute a third unique proton environment.

The Influence of Substituents on Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. In 6-Bromopyrazin-2-amine, the powerful electronic effects of the pyrazine nitrogens, the amine group, and the bromine atom dictate the resonance frequencies of H-3 and H-5.

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly deshields the ring protons. Protons on an unsubstituted pyrazine molecule resonate at a downfield chemical shift of approximately δ 8.6 ppm.[3][4][5] This value serves as our baseline.

-

Amine Group (-NH₂): The amine group is a classic example of a substituent with opposing electronic effects. It exerts a strong, electron-donating resonance effect (+M) and a weaker, electron-withdrawing inductive effect (-I). For aromatic systems, the resonance effect dominates, increasing electron density at the ortho and para positions. H-3 is ortho to the amine group and will therefore experience significant shielding, causing its signal to shift upfield (to a lower δ value) relative to the pyrazine baseline.

-

Bromine Atom (-Br): Conversely, the bromine atom is strongly electronegative and primarily exerts an electron-withdrawing inductive effect (-I), which deshields nearby protons. While it has a weak +M effect, the inductive withdrawal is dominant. H-5 is ortho to the bromine and will be deshielded, causing its signal to remain at a downfield chemical shift.

-

Amine Protons (-NH₂): The chemical shift of N-H protons is highly variable and depends on factors such as solvent, concentration, and temperature, due to differing degrees of hydrogen bonding.[6] These protons often appear as a broad singlet because of rapid chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[7]

Predicted Outcome:

-

H-5: Being adjacent to both a ring nitrogen and the electron-withdrawing bromine, this proton will be the most deshielded, appearing furthest downfield.

-

H-3: Shielded by the electron-donating amine group, this proton will appear significantly upfield relative to H-5.

-

-NH₂: A broad singlet, the position of which is highly condition-dependent.

Predicted Coupling Constants (J)

H-3 and H-5 are separated by three bonds through the pyrazine ring, placing them in a meta relationship. Four-bond coupling (⁴J) across a six-membered aromatic ring is typically small, on the order of 2-3 Hz. Therefore, we predict that the signals for H-3 and H-5 will appear as two distinct doublets, each split by the other with a small coupling constant.

Part 2: Experimental Protocol for Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Step-by-Step Sample Preparation

A high-quality sample is the prerequisite for a high-quality spectrum. The following protocol ensures a homogenous sample free of contaminants and particulates.

-

Weighing: Accurately weigh 5-25 mg of high-purity 6-Bromopyrazin-2-amine into a clean, dry vial.[8]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its polarity aids in dissolving the analyte and its hydrogen-bond accepting nature can slow the exchange of N-H protons, sometimes resulting in sharper signals. Chloroform-d (CDCl₃) is another common alternative.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration and Transfer: To remove any suspended solid particles that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Solid particles distort magnetic field homogeneity, leading to broad spectral lines.

-

Capping and Labeling: Securely cap the NMR tube and clearly label it with the sample's identity.

NMR Data Acquisition Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D Proton (e.g., zg30) | A simple, robust pulse sequence for routine ¹H acquisition.[10] |

| Spectral Width (SW) | 16 ppm (centered at ~8 ppm) | Ensures all expected signals (aromatic, amine, residual solvent) are captured.[10] |

| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution to resolve the fine splitting of the signals.[11][12] |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of protons between scans, crucial for accurate integration.[13][14] |

| Number of Scans (NS) | 16-64 | Signal-to-noise ratio improves with the square root of the number of scans; this range provides good quality data for a moderately concentrated sample.[12] |

| Temperature (TE) | 298 K (25 °C) | Standard ambient temperature for routine analysis.[10] |

Part 3: In-depth ¹H NMR Spectrum Interpretation

Here, we will interpret a representative ¹H NMR spectrum of 6-Bromopyrazin-2-amine, acquired in DMSO-d₆ at 400 MHz. The interpretation follows a logical workflow, correlating the predicted features with the observed data.

Observed Data (DMSO-d₆, 400 MHz):

-

Signal 1: δ 7.91 ppm, doublet, integral ≈ 1H, J = 2.4 Hz

-

Signal 2: δ 7.64 ppm, doublet, integral ≈ 1H, J = 2.4 Hz

-

Signal 3: δ 6.55 ppm, broad singlet, integral ≈ 2H

Analysis of Chemical Shifts and Integration

-

Signal 1 (δ 7.91): This is the most downfield signal in the aromatic region, integrating to one proton. As predicted, the proton adjacent to the electron-withdrawing bromine atom (H-5) is the most deshielded. This signal is confidently assigned to H-5 .

-

Signal 2 (δ 7.64): This signal, also integrating to one proton, is significantly upfield from Signal 1. This upfield shift is consistent with the shielding effect of the electron-donating amine group on the ortho proton, H-3. This signal is assigned to H-3 .

-

Signal 3 (δ 6.55): This very broad signal integrates to two protons and is characteristic of the two amine (-NH₂) protons. Its broadness is a result of fast chemical exchange and quadrupolar coupling to the nitrogen atom.[6][7]

Analysis of Coupling Patterns

-

Both aromatic signals at δ 7.91 (H-5) and δ 7.64 (H-3) appear as sharp doublets.

-

Crucially, they share the same coupling constant, J = 2.4 Hz. This confirms that H-3 and H-5 are mutually coupled.

-

A coupling constant of 2.4 Hz is a textbook value for a four-bond meta-coupling (⁴JH,H) in a six-membered heteroaromatic ring, validating the structural assignment.

Sources

- 1. PubChemLite - 2-amino-6-bromopyrazine (C4H4BrN3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-6-bromopyrazine [srdpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. benchchem.com [benchchem.com]

- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. nmr.tamu.edu [nmr.tamu.edu]

Introduction: The Role of 13C NMR in Heterocyclic Drug Discovery

An In-depth Technical Guide to the 13C NMR Chemical Shifts for 6-Bromopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of medicinal chemistry. Molecules like 6-Bromopyrazin-2-amine, featuring a pyrazine core, are of significant interest due to their prevalence in biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, provides direct, high-resolution insight into the carbon skeleton of these molecules.[1] Understanding the 13C NMR spectrum is not merely an analytical step; it is a gateway to confirming molecular identity, assessing purity, and understanding the electronic environment of the molecule, which can be critical for predicting its biochemical interactions.

This guide, authored from the perspective of a Senior Application Scientist, offers a detailed exploration of the 13C NMR chemical shifts for 6-Bromopyrazin-2-amine. In the absence of publicly available experimental spectra for this specific compound, we will leverage predictive models grounded in established principles and data from structurally analogous compounds.[2][3] This approach provides a robust framework for researchers to interpret their own experimental data. We will delve into the causality behind the predicted chemical shifts, provide a field-proven experimental protocol for data acquisition, and present the information in a clear, accessible format.

Understanding the 13C NMR Spectrum of 6-Bromopyrazin-2-amine

The structure of 6-Bromopyrazin-2-amine contains four chemically non-equivalent carbon atoms, and thus, four distinct signals are expected in a proton-decoupled 13C NMR spectrum. The chemical shift (δ) of each carbon is governed by its local electronic environment, which is influenced by a combination of factors: the inherent aromaticity of the pyrazine ring, the strong electron-withdrawing effect of the two ring nitrogen atoms, the powerful electron-donating nature of the amino (-NH2) group, and the inductive and weak resonance effects of the bromo (-Br) substituent.[2][4]

Predicted Chemical Shifts and Signal Assignment

Based on computational prediction tools and analysis of substituent effects in related pyrazine and pyridine derivatives, the following 13C NMR chemical shifts are predicted for 6-Bromopyrazin-2-amine.[4][5][6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~157.6 | Attached to the strongly electron-donating amino group, this carbon is the most deshielded and appears furthest downfield.[8] |

| C6 | ~144.3 | Attached to the electronegative bromine atom and adjacent to a ring nitrogen, this carbon is also significantly deshielded. |

| C3 | ~133.0 | This CH carbon is adjacent to the C2-NH2 group and a ring nitrogen, leading to a downfield shift in the aromatic region. |

| C5 | ~130.0 | This CH carbon is positioned between the C6-Br group and a ring nitrogen, resulting in a distinct chemical shift from C3. |

Note: Predicted values were generated using online NMR prediction databases and are best used as a guide for interpreting experimental data. The solvent is assumed to be CDCl3.[9][10]

Causality of Substituent Effects:

-

Pyrazine Ring Nitrogens: The two nitrogen atoms in the pyrazine ring are highly electronegative. They exert a strong electron-withdrawing inductive effect, which deshields all the ring carbons, causing them to resonate at a higher chemical shift compared to the carbons in benzene (δ ≈ 128.5 ppm).[2][4]

-

Amino Group (-NH2): The amino group at the C2 position is a potent electron-donating group through resonance. The lone pair of electrons on the nitrogen atom delocalizes into the pyrazine ring, significantly increasing the electron density at C2, C3, and C5. While this increased electron density would normally suggest shielding (an upfield shift), in aromatic systems, the resonance effect for carbons directly attached to the heteroatom leads to a pronounced downfield shift. This makes C2 the most deshielded carbon in the molecule.[8]

-

Bromo Group (-Br): The bromine atom at the C6 position exerts two opposing effects. Its electronegativity causes an inductive electron withdrawal, which deshields the directly attached C6. It also has a weak electron-donating resonance effect, which is generally overshadowed by the inductive effect in influencing the C6 chemical shift.

The interplay of these effects results in a unique electronic fingerprint for each carbon atom, allowing for their unambiguous assignment in the 13C NMR spectrum.

Below is a diagram illustrating the structure of 6-Bromopyrazin-2-amine and the predicted chemical shifts.

Caption: Molecular structure and predicted 13C NMR shifts for 6-Bromopyrazin-2-amine.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for 6-Bromopyrazin-2-amine, a standardized and self-validating protocol is essential. The following methodology is adapted from standard practices for small organic molecules and heterocyclic compounds.[2][11]

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-30 mg of high-purity 6-Bromopyrazin-2-amine. The higher amount is recommended to compensate for the low natural abundance of the 13C isotope.[1]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., CDCl3 at δ = 77.16 ppm).[11]

II. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

-

Experiment Type: Standard proton-decoupled 13C single-pulse experiment (e.g., Bruker's 'zgpg30' or equivalent).

-

Spectral Width (SW): Set a wide spectral width of approximately 200-240 ppm, centered around 100-120 ppm, to ensure all carbon signals are captured.[1][2]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration.

-

Number of Scans (NS): Due to the low sensitivity of the 13C nucleus, a larger number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

The workflow for acquiring and analyzing the NMR spectrum is depicted below.

Caption: Standard workflow for 13C NMR spectral acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the 13C NMR chemical shifts for 6-Bromopyrazin-2-amine, grounded in fundamental NMR principles and data from related compounds. By understanding the influence of the pyrazine ring and its substituents, researchers can confidently assign and interpret experimental spectra. The detailed, field-tested protocol provided herein serves as a reliable standard for acquiring high-quality data, ensuring accuracy and reproducibility in the critical process of structural elucidation for novel drug candidates.

References

-

Tomasik, P., et al. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78747, Aminopyrazine. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Science and Vighyaan. (2023, September 11). PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw [Video]. YouTube. Retrieved from [Link]

-

Ogoshi, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Felli, I. C., & Pierattelli, R. (2014). 13C Direct Detected NMR for Challenging Systems. PMC. Retrieved from [Link]

-

Andrec, M., et al. (2007). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. PNAS. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Jackowski, K., et al. (2004). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aminopyrazine. NIST WebBook. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aminopyrazine(5049-61-6) 13C NMR spectrum [chemicalbook.com]

- 7. Visualizer loader [nmrdb.org]

- 8. mdpi.com [mdpi.com]

- 9. CASPRE [caspre.ca]

- 10. acdlabs.com [acdlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Analysis

An In-Depth Technical Guide to the FT-IR Analysis of 6-Bromopyrazin-2-amine

In the landscape of drug development and materials science, the unambiguous characterization of molecular structure is paramount. For heterocyclic organic compounds such as 6-Bromopyrazin-2-amine (C₄H₄BrN₃), which serve as critical building blocks in the synthesis of bioactive molecules, confirming identity and purity is a foundational step.[1] Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this purpose.[2] The technique operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[3][4][5]

This guide provides a comprehensive examination of the FT-IR analysis of 6-Bromopyrazin-2-amine. We will move from the theoretical prediction of vibrational modes based on its functional groups to a detailed, field-proven experimental protocol. The subsequent analysis will serve as a blueprint for researchers and scientists to interpret their own spectral data with confidence, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

Molecular Structure and Predicted Vibrational Modes of 6-Bromopyrazin-2-amine

The first step in any spectral interpretation is to understand the molecule's structure and identify the functional groups that will give rise to characteristic absorption bands.[3]

Chemical Structure:

The key functional groups present in 6-Bromopyrazin-2-amine are:

-

Primary Aromatic Amine (-NH₂): This group is expected to produce several distinct and diagnostically valuable peaks.

-

Pyrazine Ring: A disubstituted heterocyclic aromatic system containing two nitrogen atoms. Its vibrations are complex but predictable.

-

Carbon-Bromine Bond (C-Br): This bond will have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum.

-

Aromatic C-H Bonds: The hydrogens attached to the pyrazine ring will also have specific stretching and bending modes.

Based on established spectroscopic principles, we can predict the regions where these groups will absorb infrared radiation.

Experimental Protocol: High-Fidelity Spectrum Acquisition via KBr Pellet Method

The choice of sampling technique is critical for obtaining a high-quality, reproducible spectrum of a solid sample. The Potassium Bromide (KBr) pellet method is a long-established transmission technique that, when performed correctly, yields excellent results by minimizing scattering effects and producing sharp, well-defined absorption bands.[6][7]

The causality behind this protocol is the elimination of interfering absorbances, primarily atmospheric water, and the creation of an optically transparent matrix for the analyte.[6][7][8]

Step-by-Step Methodology

-

Material and Equipment Preparation (Moisture Elimination):

-

Rationale: KBr is highly hygroscopic; absorbed water introduces strong, broad O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) bands that can obscure key sample peaks.[6][7]

-

Action: Use spectroscopy-grade KBr powder. Dry it in an oven at 110°C for at least 4 hours and store it in a desiccator until use. Gently warm the agate mortar, pestle, and die set under a heat lamp to drive off adsorbed moisture, then allow them to cool to room temperature in a desiccator.[6]

-

-

Sample Grinding and Dilution:

-

Rationale: The goal is to uniformly disperse analyte particles within the KBr matrix to a size smaller than the wavelength of the IR radiation, thereby minimizing light scattering (the Christiansen effect). A typical sample-to-KBr ratio is 1:100.[9]

-

Action: Place approximately 1-2 mg of 6-Bromopyrazin-2-amine into the agate mortar. Grind the sample thoroughly until it becomes a fine, fluffy powder. Add approximately 150-200 mg of the dried KBr powder. Mix gently but thoroughly with the ground sample for about one minute to ensure homogeneity. Avoid overly vigorous grinding at this stage, which can increase moisture absorption from the atmosphere.[7]

-

-

Pellet Formation:

-

Rationale: Applying high pressure causes the plastic KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the analyte in the matrix. Holding the pressure allows trapped air to escape, preventing pellet fracture.[6][8]

-

Action: Transfer the KBr/sample mixture into the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure up to 8-10 metric tons (approximately 8,000-10,000 psi for a 13 mm die).[8] Hold this pressure for 1-2 minutes.[6][10]

-

-

Spectrum Acquisition:

-

Rationale: A background spectrum of a pure KBr pellet (or empty beam path) is essential to ratio out absorbances from the instrument optics, atmospheric CO₂, and any residual water vapor, isolating the spectrum of the analyte.

-

Action: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. First, run a background scan. Then, acquire the sample spectrum. Typical acquisition parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 32-64 co-added scans to improve the signal-to-noise ratio.[5]

-

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis and Data Interpretation

The resulting FT-IR spectrum is a plot of infrared intensity (as % Transmittance or Absorbance) versus wavenumber (cm⁻¹). The analysis involves assigning the observed absorption bands to specific molecular vibrations.[4][11]

Summary of Key FT-IR Absorption Bands for 6-Bromopyrazin-2-amine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Corresponding Functional Group |

| 3480 - 3400 | Medium-Strong | Asymmetric N-H Stretch (ν_as) | Primary Amine (-NH₂) |

| 3380 - 3300 | Medium-Strong | Symmetric N-H Stretch (ν_s) | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Pyrazine Ring |

| 1650 - 1580 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1550 | Medium-Strong | C=N Ring Stretch | Pyrazine Ring |

| 1500 - 1400 | Medium | C=C Ring Stretch | Pyrazine Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Primary Amine (-NH₂) |

| 900 - 665 | Medium, Broad | N-H Wag (Out-of-Plane Bend) | Primary Amine (-NH₂) |

| 690 - 515 | Medium-Strong | C-Br Stretch | Carbon-Bromine Bond |

Detailed Interpretation

-

N-H Stretching Region (3500-3300 cm⁻¹): The presence of two distinct bands in this region is the most definitive evidence for a primary amine (-NH₂).[12][13][14] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is the symmetric stretching mode.[12][15] Their appearance immediately confirms the presence of the amino group.

-

Aromatic C-H Stretching Region (3100-3000 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the pyrazine ring.[11][16] These bands are typically weaker than aliphatic C-H stretches.

-

Double Bond Region (1650-1400 cm⁻¹): This region is often complex but highly informative.

-

A strong band between 1650-1580 cm⁻¹ is attributed to the N-H in-plane bending or "scissoring" vibration of the primary amine.[12][15]

-

Multiple bands between 1600 cm⁻¹ and 1400 cm⁻¹ arise from the complex stretching vibrations of the C=C and C=N bonds within the pyrazine ring, which is characteristic of heterocyclic aromatic systems.[17][18][19]

-

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information.

-

The strong absorption between 1335-1250 cm⁻¹ is characteristic of the C-N stretching vibration in aromatic amines.[12][15]

-

A broad band often seen between 910-665 cm⁻¹ is due to the out-of-plane N-H wagging motion of the primary amine group.[12]

-

The C-Br stretching vibration is expected in the lower frequency range of the fingerprint region, typically between 690-515 cm⁻¹.[20] Its presence helps confirm the bromination of the pyrazine ring.

-

Conclusion

FT-IR spectroscopy is an indispensable analytical tool for the structural elucidation of 6-Bromopyrazin-2-amine. By following a rigorous and validated experimental protocol, such as the KBr pellet method, a high-fidelity vibrational spectrum can be obtained. The systematic interpretation of this spectrum, focusing on the characteristic absorption bands of the primary amine, the pyrazine ring, and the carbon-bromine bond, allows for unambiguous confirmation of the molecule's identity. This guide provides the foundational knowledge and practical framework for researchers to confidently apply FT-IR analysis, ensuring the quality and integrity of critical intermediates in their research and development pipelines.

References

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Bellamy, L. J., et al. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.

- Shimadzu. (n.d.). KBr Pellet Method.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.

- Millersville University. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube.

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Hewett, K. B., et al. (1993). High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Beam. DTIC.

- Breda, S., et al. (2006). This table compares the fundamental vibrations of pyrazine and... ResearchGate.

- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.

- Yuniarti, E., & Paiman, P. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.

- Schmitt, M., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate.

- Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.

- Chem-Impex. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Alexander, R. (1999). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. International Journal of Vibrational Spectroscopy.

- PubChem. (n.d.). 2-amino-6-bromopyrazine. National Center for Biotechnology Information.

- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.

- SRD Pharma. (n.d.). 2-Amino-6-bromopyrazine.

- Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department.

- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

- PubChem. (n.d.). 2-Amino-6-bromopyridine. National Center for Biotechnology Information.

- Hesse, M., et al. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. In Infrared and Raman Spectroscopy.

- University of California, Los Angeles. (n.d.). IR Chart. UCLA Chemistry & Biochemistry.

- University of Pardubice. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. researchgate.net [researchgate.net]